molecular formula C6H5F3N2S B11758069 2-((Trifluoromethyl)thio)pyridin-3-amine

2-((Trifluoromethyl)thio)pyridin-3-amine

Katalognummer: B11758069
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: ZYNDMPSJJWWIKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethylthio)pyridin-3-amine is a heterocyclic organic compound with the molecular formula C₆H₅F₃N₂S. It is a derivative of pyridine, where the hydrogen atom at the 3-position is replaced by an amine group, and the hydrogen atom at the 2-position is replaced by a trifluoromethylthio group.

Vorbereitungsmethoden

The synthesis of 2-(Trifluoromethylthio)pyridin-3-amine typically involves the introduction of the trifluoromethylthio group into the pyridine ring. One common method is the reaction of 3-aminopyridine with trifluoromethylthiolating agents under controlled conditions. For example, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethanesulfenyl chloride (CF₃SCl) in the presence of a base like triethylamine .

Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

2-(Trifluoromethylthio)pyridin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) for deprotonation, solvents like dichloromethane (DCM) for dissolution, and catalysts like palladium for facilitating certain reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethylthio)pyridin-3-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which 2-(Trifluoromethylthio)pyridin-3-amine exerts its effects is primarily related to its ability to interact with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

2-(Trifluoromethylthio)pyridin-3-amine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C6H5F3N2S

Molekulargewicht

194.18 g/mol

IUPAC-Name

2-(trifluoromethylsulfanyl)pyridin-3-amine

InChI

InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H,10H2

InChI-Schlüssel

ZYNDMPSJJWWIKH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)SC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.